Avapritinib (BLU-285) is a potent and highly selective type I tyrosine kinase inhibitor. [] It is a synthetically designed small molecule with a specific focus on targeting mutant forms of KIT and platelet-derived growth factor receptor alpha (PDGFRA). [, ] These receptors are essential in cell signaling pathways, particularly in the growth and proliferation of specific cell types. Avapritinib is widely studied in scientific research, particularly in cancer biology, due to its ability to inhibit the activity of these mutated receptors, which are often implicated in the development and progression of various cancers. [, , , ] Its selective inhibition of mutated forms makes it a valuable tool for researchers investigating targeted therapies for cancer. [, ]
The synthesis of Avapritinib involves several key steps that utilize various organic chemistry techniques. The most common synthetic routes have been disclosed in patents and scientific literature. The synthesis typically starts with the formation of a pyrazole core, which is then functionalized to create the final compound.
These methods highlight the complexity of synthesizing Avapritinib, emphasizing the need for precise control over reaction conditions to achieve the desired chemical structure.
Avapritinib has a complex molecular structure characterized by multiple heterocyclic rings. Its chemical formula is , and it features a distinctive pyrazole moiety linked to various substituents that enhance its binding affinity for target proteins.
The three-dimensional conformation of Avapritinib allows it to fit into the active site of the target proteins effectively, facilitating its mechanism of action as an inhibitor .
The chemical reactions involved in synthesizing Avapritinib include:
Each step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products .
Avapritinib acts primarily as a selective inhibitor of mutant forms of the KIT receptor tyrosine kinase, particularly the D816V mutation. This mutation leads to constitutive activation of the KIT signaling pathway, promoting cell proliferation and survival.
Clinical studies have shown that Avapritinib can reduce mast cell burden significantly in patients with advanced systemic mastocytosis, demonstrating its effectiveness in targeting specific oncogenic mutations .
Avapritinib exhibits several notable physical and chemical properties:
These properties are essential for understanding how Avapritinib behaves in biological systems and its formulation as a pharmaceutical agent .
Avapritinib's primary application lies in oncology, specifically for treating cancers associated with mutations in the KIT and PDGFRA genes. Its targeted action allows for more effective treatments with potentially fewer side effects compared to traditional chemotherapy.
Avapritinib (BLU-285) is a type I tyrosine kinase inhibitor engineered to target the active conformation of KIT and PDGFRA activation loop mutants. Its pyrimidine-triamine core forms critical hydrogen bonds with the hinge region of KIT (Cys673 and Ala621), while the fluorobenzyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue. For the KIT D816V mutation (common in systemic mastocytosis), valine substitution at codon 816 stabilizes the activation loop in an active state, allowing avapritinib to bind with subnanomolar affinity (IC50 = 0.27 nM). Similarly, the PDGFRA D842V mutation (prevalent in gastrointestinal stromal tumors) locks the activation loop in an autoinhibited conformation. Avapritinib’s tetrahydropyridopyrimidine group disrupts this autoinhibition by displacing the conserved DFG motif, achieving an IC50 of 0.24 nM [1] [6] [8]. Molecular dynamics simulations confirm that avapritinib’s trifluoromethyl group mitigates steric clashes induced by the valine substitution, enabling high-affinity binding [6].
Avapritinib exhibits exceptional selectivity for mutant KIT and PDGFRA over wild-type isoforms and unrelated kinases. In vitro profiling across 242 kinases revealed >100-fold selectivity for KIT D816V (IC50 = 0.27 nM) versus wild-type KIT (IC50 = 32.6 nM). Similarly, inhibition of PDGFRA D842V (IC50 = 0.24 nM) was 300-fold more potent than for wild-type PDGFRA (IC50 = 72.4 nM) [1] [8]. This selectivity arises from avapritinib’s optimized interaction with the expanded hydrophobic pocket created by activation loop mutations, which wild-type receptors lack. Kinome-wide screening at 1 μM avapritinib showed >90% inhibition only for KIT, PDGFRA, and CSF1R, with minimal off-target effects on VEGFR2, FGFR1, or EGFR kinases [6] [8].
Table 1: Selectivity Profile of Avapritinib Against Key Kinases
Kinase Target | Mutant/Wild-Type | IC50 (nM) | Selectivity vs. WT |
---|---|---|---|
KIT | D816V Mutant | 0.27 | >100-fold |
KIT | Wild-Type | 32.6 | Reference |
PDGFRA | D842V Mutant | 0.24 | >300-fold |
PDGFRA | Wild-Type | 72.4 | Reference |
CSF1R | Wild-Type | 12.7 | N/A |
VEGFR2 | Wild-Type | >1,000 | N/A |
Beyond kinase inhibition, avapritinib reverses multidrug resistance (MDR) by allosterically modulating ABCB1 (P-glycoprotein) and ABCG2 (BCRP) transporters. At non-toxic concentrations (0.1–1 μM), avapritinib inhibits the efflux function of both transporters, increasing intracellular accumulation of chemotherapeutic substrates like doxorubicin (ABCB1) and mitoxantrone (ABCG2) [1] [6]. Flow cytometry using fluorescent substrates (calcein-AM for ABCB1; pheophorbide A for ABCG2) demonstrated a 4.2-fold and 5.8-fold increase in accumulation, respectively, upon avapritinib treatment [1]. ATP hydrolysis assays revealed stimulation of ABCB1 (EC50 = 0.42 μM) and ABCG2 (EC50 = 0.31 μM) activity, indicating direct interaction with transporter nucleotide-binding domains (NBDs) [1] [6]. Molecular docking localized avapritinib to the drug-binding pocket of ABCG2, forming π-π stacking with Phe439 and hydrogen bonds with Asn436. For ABCB1, it occupies the "H-site" through hydrophobic interactions with Phe978 and Tyr310 [1] [3].
Table 2: Avapritinib-Mediated Reversal of ABC Transporter Activity
Parameter | ABCB1 | ABCG2 |
---|---|---|
Substrate Efflux IC50 | 0.38 μM | 0.29 μM |
ATPase Stimulation EC50 | 0.42 μM | 0.31 μM |
Key Binding Residues | Phe978, Tyr310 | Phe439, Asn436 |
Fold Change in Drug Accumulation | 4.2-fold | 5.8-fold |
Avapritinib does not downregulate transporter expression but competitively inhibits substrate binding. In ABCG2-overexpressing S1-M1-80 colon cancer cells, avapritinib (0.3 μM) restored sensitivity to SN-38 (the active metabolite of irinotecan) by 22.7-fold, comparable to the reference inhibitor Ko143 [1] [5]. This dual kinase-transporter targeting positions avapritinib as a unique agent for overcoming chemoresistance in solid tumors [1] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9